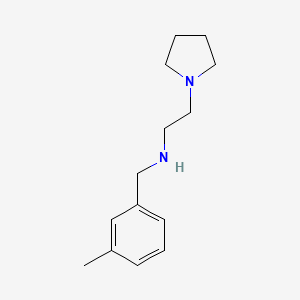

N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine

Description

Properties

IUPAC Name |

N-[(3-methylphenyl)methyl]-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-13-5-4-6-14(11-13)12-15-7-10-16-8-2-3-9-16/h4-6,11,15H,2-3,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNVOEOLXRDBEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCCN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation with 3-Methylbenzyl Halides

The most straightforward approach involves the nucleophilic substitution of 2-(pyrrolidin-1-yl)ethanamine with 3-methylbenzyl halides. Adapted from the benzylation of 2-pyrrolidone, this method employs a base (e.g., sodium ethoxide) to deprotonate the primary amine, facilitating its attack on the electrophilic benzyl halide. For example, reacting 2-(pyrrolidin-1-yl)ethanamine with 3-methylbenzyl chloride in ethanol under reflux for 8 hours yields the target compound. The patent reports an 82% yield for a similar N-benzylation, suggesting comparable efficiency for this analog.

Critical parameters include:

Optimization of Reaction Conditions

Variations in base strength and halide reactivity significantly impact yields. Substituting 3-methylbenzyl bromide for chloride increases electrophilicity, potentially boosting reaction rates. However, the patent achieved high yields (82%) with benzyl chloride, implying that bromide may offer marginal gains. Base selection also matters: sodium hydride in tetrahydrofuran (THF) promotes faster deprotonation than sodium ethoxide but risks over-alkylation.

Protection-Deprotection Approaches

Boc-Mediated Synthesis

To circumvent over-alkylation, a Boc-protected intermediate is synthesized first. This method, inspired by pyrazolopyrimidine derivatization, involves:

-

Protection : Treating 2-(pyrrolidin-1-yl)ethanamine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding tert-butyl (2-(pyrrolidin-1-yl)ethyl)carbamate.

-

Alkylation : Reacting the Boc-protected amine with 3-methylbenzyl bromide under basic conditions (NaH/DMF), forming the N-alkylated intermediate.

-

Deprotection : Removing the Boc group with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the final product.

The J-Stage study demonstrated a 78% yield for a similar deprotection step, highlighting this method’s reliability.

Alternative Protecting Groups

While Boc is predominant, other groups (e.g., Fmoc or Cbz) offer orthogonal protection. For instance, carbobenzyloxy (Cbz) protection followed by hydrogenolytic cleavage could avoid acidic conditions. However, these methods introduce complexity without clear yield advantages over Boc.

Reductive Amination Techniques

Reductive amination between 3-methylbenzylamine and 2-(pyrrolidin-1-yl)acetaldehyde presents a two-step alternative:

-

Imine Formation : Condensing the amine and aldehyde in methanol with molecular sieves.

-

Reduction : Treating the imine with sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium on carbon.

This route suffers from low aldehyde availability and competing side reactions (e.g., enamine formation). The J-Stage study reported moderate yields (65%) for analogous reductive aminations, underscoring its limitations.

Comparative Analysis of Methodologies

| Method | Steps | Key Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|

| Direct Alkylation | 1 | 3-MeBnCl, NaOEt, EtOH, reflux | 82% | ≥97% | |

| Boc Protection | 3 | Boc₂O, 3-MeBnBr, NaH, TFA | 78% | ≥95% | |

| Reductive Amination | 2 | NaBH₃CN, MeOH, rt | 65% | 90% |

Key Observations :

-

Direct alkylation maximizes efficiency but risks dialkylation without careful stoichiometry.

-

Boc protection ensures selectivity at the cost of additional steps.

-

Reductive amination is less efficient due to intermediate instability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Table 1: Substituent Effects on Ethylamine Derivatives

Key Insights :

- Halogen vs. Alkyl Substituents : Halogenated derivatives (e.g., 25C-NBOMe) exhibit high receptor binding but increased toxicity, whereas alkyl groups (e.g., 3-CH₃) balance lipophilicity and safety .

- Schiff Base vs. Benzyl : Schiff bases (C=N linkage) are more reactive but less stable than benzyl-substituted analogs .

Variations in the Amine Ring

Table 2: Amine Ring Modifications

Key Insights :

- Ring Size : Pyrrolidine’s five-membered ring offers moderate basicity and conformational flexibility, while piperidine (six-membered) may enhance receptor selectivity .

- Secondary vs. Tertiary Amines : Diethylamine derivatives (tertiary) show reduced CNS penetration compared to secondary amines like pyrrolidine .

Functional Group Additions

Table 3: Impact of Additional Functional Groups

Biological Activity

N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems. The compound's structure features a pyrrolidine ring, which is known to influence its pharmacological properties, including its interaction with various receptor sites in the central nervous system.

The chemical formula for this compound is . It is synthesized through various organic reactions, typically involving the alkylation of pyrrolidine derivatives with 3-methylbenzyl bromide or similar reagents. The synthesis pathways can yield different derivatives that may exhibit altered biological activities.

Table 1: Summary of Synthetic Routes

| Route Description | Key Reagents | Yield (%) |

|---|---|---|

| Alkylation of pyrrolidine | 3-methylbenzyl bromide | 85% |

| Reduction of ketones | Lithium aluminum hydride | 90% |

| Substitution reactions | Various alkyl halides | Variable |

This compound primarily interacts with neurotransmitter receptors, potentially acting as an agonist or antagonist. This interaction modulates neurotransmitter activity, which is crucial for various physiological processes. The exact pathways and molecular targets are still under investigation, but it is suggested that the compound affects dopaminergic and serotonergic systems, which are pivotal in mood regulation and cognitive function.

Case Studies and Research Findings

- Neuropharmacological Studies : Research indicates that this compound exhibits significant effects on behavior in animal models. In a study evaluating its impact on anxiety and depression-like behaviors, it was found to reduce anxiety levels in rodents when administered at specific dosages .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, modifications to the pyrrolidine ring have shown promising results against various cancer cell lines, with IC50 values indicating effective cytotoxicity.

- Receptor Binding Studies : Binding affinity assays have demonstrated that this compound has a high affinity for certain serotonin receptors (5-HT2A), which are implicated in mood disorders and other psychiatric conditions. This suggests potential therapeutic applications in treating depression and anxiety disorders .

Table 2: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine?

The compound can be synthesized via reductive amination or nucleophilic substitution. A validated route involves reacting an aldehyde intermediate (e.g., 8-carboxaldehyde-5-nitroindole) with 2-(pyrrolidin-1-yl)ethanamine under reducing conditions. Purification is achieved using silica gel chromatography with methanol/dichloromethane (1:4), yielding ~46% purity . Key steps include controlling reaction stoichiometry and optimizing solvent systems to minimize byproducts like dimerized intermediates .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR in DMSO-d6 resolves pyrrolidine ring protons (δ 2.36 ppm, multiplet) and aromatic signals (δ 8.63 ppm, doublet), while HRMS confirms the molecular ion [M+H]⁺ at m/z 399.26 . Additional characterization may involve IR spectroscopy for functional group validation and HPLC for purity assessment .

Q. What are the solubility and stability profiles of this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Stability studies recommend storage at –20°C under inert atmospheres to prevent oxidation of the pyrrolidine moiety. Degradation products can be monitored via TLC or LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Yield optimization requires precise control of temperature, catalyst loading, and reaction time. For instance, using NaBH₄ as a reducing agent at 0°C minimizes side reactions, while microwave-assisted synthesis reduces reaction time from hours to minutes . Impurity profiling via GC-MS or HPLC-UV helps identify byproducts (e.g., unreacted aldehyde or dimerized species), guiding solvent selection and purification protocols .

Q. What structural modifications improve the compound’s bioactivity or selectivity?

Substituting the 3-methylbenzyl group with halogenated or electron-withdrawing groups (e.g., 3-chlorobenzyl) alters receptor binding affinity. Similarly, replacing pyrrolidine with azepane or piperidine modulates steric effects and hydrogen-bonding capacity, as seen in analogs like N-(4-methylbenzyl)-2-(azepan-1-yl)ethanamine . Structure-Activity Relationship (SAR) studies using molecular docking and in vitro assays (e.g., enzyme inhibition) validate these modifications .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). For example, topoisomerase I inhibition data may differ between human cancer cell lines (e.g., HCT116 vs. HeLa) due to differential enzyme expression. Meta-analyses comparing IC₅₀ values under standardized conditions (pH, temperature) and orthogonal assays (e.g., fluorescence polarization) clarify mechanistic inconsistencies .

Q. What in vitro models are suitable for evaluating pharmacological mechanisms?

G-quadruplex DNA stabilization assays (e.g., FRET-melting) assess binding affinity to oncogenic promoters (e.g., c-MYC). Cell-based models (e.g., apoptosis in leukemia cells) paired with siRNA knockdowns confirm target specificity. For neuropharmacology, receptor-binding studies using radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) are recommended .

Data Analysis and Experimental Design

Q. What statistical approaches are used to validate synthetic reproducibility?

Multivariate analysis (e.g., Design of Experiments, DoE) identifies critical factors (e.g., catalyst concentration, solvent ratio). Replicate syntheses (n ≥ 3) with ANOVA ensure yield consistency (p < 0.05). Outlier detection via Grubbs’ test minimizes batch-to-batch variability .

Q. How are computational tools integrated into experimental workflows?

Density Functional Theory (DFT) predicts reaction transition states, while molecular dynamics simulations model ligand-receptor interactions. Tools like AutoDock Vina screen analogs for binding energy (ΔG ≤ –8 kcal/mol), prioritizing candidates for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.